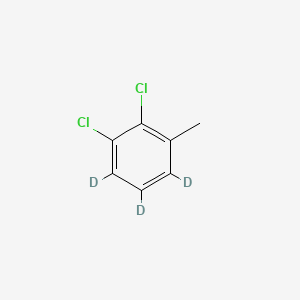

2,3-Dichlorotoluene-4,5,6-d3

Description

2,3-Dichlorotoluene-4,5,6-d3 (CAS: 1219798-57-8) is a deuterium-labeled derivative of 2,3-dichlorotoluene, where three hydrogen atoms at positions 4, 5, and 6 on the benzene ring are replaced with deuterium (D). Its molecular formula is C₇H₃Cl₂D₃, with a molecular weight of 164.05 g/mol and a purity of ≥98 atom% deuterium . This compound is classified as a stable isotope-labeled standard, primarily used in analytical chemistry for applications such as mass spectrometry, environmental monitoring, and pharmaceutical research. The deuterium labeling enhances detection sensitivity and reduces interference in quantitative analyses .

The unlabeled parent compound, 2,3-dichlorotoluene (CAS: 95-73-8), features chlorine substituents at positions 2 and 3 and a methyl group at position 1.

Properties

IUPAC Name |

1,2-dichloro-3,4,5-trideuterio-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3/i2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLKCPXYBLCEKC-NRUYWUNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichlorotoluene-4,5,6-d3 typically involves the chlorination of toluene followed by deuteration. The process can be summarized as follows:

Chlorination: Toluene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,3-dichlorotoluene.

Deuteration: The 2,3-dichlorotoluene is then subjected to deuteration using deuterium gas or deuterated reagents under specific conditions to replace the hydrogen atoms in the methyl group with deuterium atoms.

Industrial Production Methods

Industrial production of 2,3-Dichlorotoluene-4,5,6-d3 follows similar steps but on a larger scale. The process involves:

Catalytic Chlorination: Utilizing a directional chlorination catalyst to ensure selective chlorination at the 2 and 3 positions.

Deuteration: Employing deuterium gas in a controlled environment to achieve high purity and yield of the deuterated product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorotoluene-4,5,6-d3 can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other groups such as hydroxyl or amino groups.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or ammonia under reflux conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Substitution: Formation of 2,3-dihydroxytoluene or 2,3-diaminotoluene.

Oxidation: Formation of 2,3-dichlorobenzoic acid or 2,3-dichlorobenzaldehyde.

Reduction: Formation of 2-chlorotoluene or toluene.

Scientific Research Applications

2,3-Dichlorotoluene-4,5,6-d3 is used in various scientific research applications:

Analytical Chemistry: As a stable isotope-labeled standard in mass spectrometry for the quantification of 2,3-dichlorotoluene in complex mixtures.

Environmental Studies: To trace the environmental fate and transport of chlorinated toluenes.

Pharmaceutical Research: In the synthesis of deuterated drugs to study their metabolic pathways and improve their pharmacokinetic properties.

Industrial Applications: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2,3-Dichlorotoluene-4,5,6-d3 involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3,4-Dichlorotoluene-2,5,6-d3

- Molecular Formula : C₇H₃Cl₂D₃

- CAS : 1219795-29-5

- Molecular Weight : 164.04 g/mol

- Key Differences : Chlorine substituents are at positions 3 and 4 instead of 2 and 3. Deuterium is located at positions 2, 5, and 4. This positional isomerism affects its polarity and interaction in chromatographic separation .

2,4-Dichlorotoluene-3,5,6-d3

- Molecular Formula : C₇H₃Cl₂D₃

- CAS : 1398065-47-8

- Molecular Weight : 164.047 g/mol

- Key Differences : Chlorines at positions 2 and 4, with deuterium at 3, 5, and 6. The altered substitution pattern reduces symmetry compared to 2,3-dichlorotoluene-d3, leading to distinct NMR splitting patterns .

Non-Deuterated Analogs

3,4-Dichlorotoluene

3,5-Dichlorotoluene

- Molecular Formula : C₇H₆Cl₂

- CAS : 25186-47-4

- Molecular Weight : 161.02 g/mol

- Key Differences : Chlorines at positions 3 and 5 create a meta-substitution pattern, resulting in lower boiling points compared to ortho-substituted analogs like 2,3-dichlorotoluene .

Functionalized Derivatives

3,4-Dichlorobenzoic-2,5,6-d3 Acid

3,5-Dibromo-2,6-Dichlorotoluene

- Molecular Formula : C₇H₄Br₂Cl₂

- CAS : 1000573-67-0

- Molecular Weight : 341.82 g/mol

- Key Differences : Bromine substituents at positions 3 and 5 enhance steric bulk and electron-withdrawing effects, altering reactivity in cross-coupling reactions .

Comparative Data Tables

Table 1: Physicochemical Properties of Dichlorotoluene Derivatives

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Chlorine Positions | Deuterium Positions | Purity |

|---|---|---|---|---|---|---|

| 2,3-Dichlorotoluene-4,5,6-d3 | 1219798-57-8 | C₇H₃Cl₂D₃ | 164.05 | 2, 3 | 4, 5, 6 | ≥98 atom% D |

| 3,4-Dichlorotoluene-2,5,6-d3 | 1219795-29-5 | C₇H₃Cl₂D₃ | 164.04 | 3, 4 | 2, 5, 6 | ≥98 atom% D |

| 3,4-Dichlorotoluene | 95-75-8 | C₇H₆Cl₂ | 161.02 | 3, 4 | None | >98% (GC) |

| 3,5-Dichlorotoluene | 25186-47-4 | C₇H₆Cl₂ | 161.02 | 3, 5 | None | >98% (GC) |

Key Research Findings

- Isotopic Effects: Deuterium substitution in 2,3-dichlorotoluene-4,5,6-d3 reduces its vapor pressure by ~5% compared to the non-deuterated form, improving its suitability for gas chromatography applications .

- Synthetic Challenges : Position-selective deuteration at the 4,5,6 positions requires specialized catalysts (e.g., platinum oxide in D₂O), with yields dropping below 80% for multi-deuterated analogs .

Biological Activity

2,3-Dichlorotoluene-4,5,6-d3 is a deuterated derivative of dichlorotoluene, characterized by the substitution of specific hydrogen atoms with deuterium. This compound is of significant interest due to its unique biological activity and applications in various fields such as pharmacology, toxicology, and environmental science. This article reviews the biological activity of 2,3-Dichlorotoluene-4,5,6-d3 based on diverse research findings.

- Molecular Formula : C7H6Cl2D3

- Molecular Weight : Approximately 164.05 g/mol

- Structure : The presence of chlorine and deuterium atoms influences the compound's chemical reactivity and stability.

The biological activity of 2,3-Dichlorotoluene-4,5,6-d3 is primarily attributed to its interaction with various molecular targets within biological systems. The incorporation of deuterium enhances metabolic stability and alters the kinetics of enzymatic reactions. This can lead to:

- Altered Lipophilicity : The presence of chlorine atoms increases lipophilicity, which can enhance membrane permeability and binding affinity to target proteins.

- Metabolic Tracing : Deuterium labeling allows for tracking metabolic pathways in vivo, providing insights into pharmacokinetics and toxicokinetics.

Toxicological Effects

Research indicates that dichlorotoluenes can exhibit cytotoxic effects on various cell lines. In particular:

- Cell Viability : Studies have shown that exposure to 2,3-Dichlorotoluene derivatives can significantly reduce cell viability in human liver cells (HepG2) and lung cancer cells (A549) through mechanisms involving oxidative stress and apoptosis induction .

- Genotoxicity : The compound has been evaluated for genotoxic potential using the comet assay, revealing DNA damage in exposed cells .

Pharmacological Applications

Due to its unique properties:

- Drug Development : 2,3-Dichlorotoluene-4,5,6-d3 is being explored as a scaffold for developing new pharmaceuticals that require enhanced metabolic stability. Its isotopic labeling allows researchers to study drug metabolism in greater detail.

- Environmental Monitoring : The compound serves as a tracer in environmental studies to investigate the degradation pathways of chlorinated compounds in soil and water systems.

Case Study 1: Metabolic Pathway Analysis

A study conducted on the metabolic fate of 2,3-Dichlorotoluene-4,5,6-d3 in rat liver microsomes demonstrated its biotransformation into various metabolites. The results indicated that deuterium labeling allowed for clearer identification of metabolic intermediates compared to non-deuterated analogs. This was crucial for understanding its pharmacokinetic profile .

Case Study 2: Toxicity Assessment in Aquatic Systems

In an investigation assessing the toxicity of dichlorotoluenes on aquatic organisms, 2,3-Dichlorotoluene-4,5,6-d3 was tested on Daphnia magna. The study found that exposure led to significant immobilization rates at concentrations above 10 mg/L. This highlights the environmental impact and potential risks associated with chlorinated compounds .

Comparative Analysis with Similar Compounds

| Compound | Molecular Weight | Lipophilicity | Biological Activity |

|---|---|---|---|

| 2,3-Dichlorotoluene-4,5,6-d3 | 164.05 g/mol | High | Cytotoxicity & Metabolism |

| 2,4-Dichlorotoluene | 163.05 g/mol | Moderate | Genotoxicity |

| 3-Chloroaniline | 127.56 g/mol | Low | Mutagenicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.